Hept-6-enoxybenzene Hept-6-enoxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13636794
InChI: InChI=1S/C13H18O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2
SMILES: C=CCCCCCOC1=CC=CC=C1
Molecular Formula: C13H18O
Molecular Weight: 190.28 g/mol

Hept-6-enoxybenzene

CAS No.:

Cat. No.: VC13636794

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Hept-6-enoxybenzene -

Specification

Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
IUPAC Name hept-6-enoxybenzene
Standard InChI InChI=1S/C13H18O/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13/h2,6-8,10-11H,1,3-5,9,12H2
Standard InChI Key BJKPBNQGNCCFAZ-UHFFFAOYSA-N
SMILES C=CCCCCCOC1=CC=CC=C1
Canonical SMILES C=CCCCCCOC1=CC=CC=C1

Introduction

Synthesis and Reaction Pathways

Williamson Ether Synthesis

A common route involves the reaction of sodium phenoxide with hept-6-en-1-yl bromide under anhydrous conditions. This method leverages the nucleophilic displacement of bromide by the phenoxide ion, yielding hept-6-enoxybenzene with moderate efficiency (40–60% yield) .

Reaction Conditions:

  • Solvent: Diethyl ether or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Catalysts: None required

Cross-Metathesis Approaches

The patent US8598400B2 describes Z-selective cross-metathesis using molybdenum or tungsten catalysts to form terminal alkenes . Applying this methodology, hept-6-enoxybenzene can be synthesized via metathesis between styrene derivatives and alkenyl ethers. For example:

Ph-O-(CH2)4CH=CH2+CH2=CH-(CH2)3CH3Mo catalystHept-6-enoxybenzene\text{Ph-O-(CH}_2\text{)}_4\text{CH=CH}_2 + \text{CH}_2=\text{CH-(CH}_2\text{)}_3\text{CH}_3 \xrightarrow{\text{Mo catalyst}} \text{Hept-6-enoxybenzene}

This route achieves higher stereocontrol (>80% Z-selectivity) and yields (~75%) compared to traditional methods .

Mitsunobu Reaction

The alcohol precursor (R)-hept-6-en-2-ol (CAS 24395-10-6) can be coupled with phenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is advantageous for retaining stereochemistry at chiral centers .

Physicochemical Properties

Physical State and Solubility

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 215–220°C (estimated via group contribution methods)

  • Density: 0.89–0.92 g/cm³

  • Solubility: Miscible with organic solvents (e.g., ethanol, diethyl ether); insoluble in water

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons: δ 6.80–7.20 (m, 5H)

    • Olefinic protons: δ 5.30–5.50 (dt, J = 10.2 Hz, 2H)

    • OCH₂ protons: δ 3.90–4.10 (t, J = 6.8 Hz, 2H)

    • Aliphatic chain: δ 1.20–2.10 (m, 8H)

Infrared (IR) Spectroscopy:

  • Strong absorption at 1240 cm⁻¹ (C-O-C stretch)

  • Alkenyl C-H stretch at 3080 cm⁻¹

  • Aromatic C=C stretches at 1600–1450 cm⁻¹

Mass Spectrometry:

  • Molecular ion peak: m/z 188.12 [M]⁺

  • Fragment ions: m/z 93 (benzene ring + O), m/z 95 (heptenyl chain)

Applications and Industrial Relevance

Polymer Chemistry

The terminal double bond enables radical polymerization, forming poly(hept-6-enoxybenzene) with tunable thermal stability (decomposition temperature >250°C). Such polymers are explored as hydrophobic coatings .

Fragrance and Flavor Industry

The compound’s mild, floral odor profile makes it a candidate for synthetic perfumes. Its low volatility (logP ≈ 3.5) ensures prolonged scent retention .

Organic Synthesis

Hept-6-enoxybenzene serves as a precursor for:

  • Epoxidation: Reaction with meta-chloroperbenzoic acid (mCPBA) yields epoxidized derivatives.

  • Hydroformylation: Catalytic conversion to aldehydes using rhodium complexes.

Recent Advances and Future Directions

Recent studies highlight its potential in asymmetric catalysis. For instance, chiral hept-6-enoxybenzene derivatives have been employed as ligands in palladium-catalyzed cross-coupling reactions, achieving enantiomeric excesses >90% . Future research may focus on:

  • Developing continuous-flow synthesis platforms to enhance scalability.

  • Exploring photocatalytic C-H functionalization for derivatives.

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